Ethyl 5-(5-fluoro-2-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylate
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Overview
Description
Ethyl 5-(5-fluoro-2-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a fluorine atom, a methoxy group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(5-fluoro-2-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-fluoro-2-methoxyphenylboronic acid and 3-methyl-1H-pyrrole-2-carboxylic acid.
Esterification: The resulting product is then subjected to esterification with ethanol to form the ethyl ester derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(5-fluoro-2-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Ethyl 5-(5-fluoro-2-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-(5-fluoro-2-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
(5-Fluoro-2-methoxyphenyl)methanol: Shares the fluorine and methoxy groups but differs in the presence of a hydroxyl group instead of the pyrrole and ester functionalities.
5-Fluoro-2-methoxyphenylboronic acid: Contains the same aromatic ring with fluorine and methoxy groups but lacks the pyrrole and ester moieties.
Uniqueness
Ethyl 5-(5-fluoro-2-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylate is unique due to its combination of functional groups, which imparts distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications and applications in various fields of research.
Properties
Molecular Formula |
C15H16FNO3 |
---|---|
Molecular Weight |
277.29 g/mol |
IUPAC Name |
ethyl 5-(5-fluoro-2-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C15H16FNO3/c1-4-20-15(18)14-9(2)7-12(17-14)11-8-10(16)5-6-13(11)19-3/h5-8,17H,4H2,1-3H3 |
InChI Key |
GIEYMYXXAYDJSN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(N1)C2=C(C=CC(=C2)F)OC)C |
Origin of Product |
United States |
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